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Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde azine

Cat. No.: B097707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 3-
hydroxybenzaldehyde azine, juxtaposing experimental data with results obtained from

Density Functional Theory (DFT) computations. The objective is to offer a clear validation

framework for the theoretical models against empirical evidence, a crucial step in

computational chemistry and drug design.

Data Presentation: A Comparative Overview
The electronic and structural properties of 3-hydroxybenzaldehyde azine and its analogues

can be effectively compared by examining key parameters derived from both experimental

measurements and computational modeling. While a complete dataset for 3-
hydroxybenzaldehyde azine is not available in a single source, the following tables compile

representative data from studies on the parent compound and closely related Schiff base

azines.

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data
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Parameter Experimental Value
DFT Calculated
Value

Alternative
Compound (if
applicable)

UV-Vis λmax (nm) Not available
Typically calculated

using TD-DFT

p-N,N-

diethylaminobenzalda

zine: ~350-400 nm (in

various solvents)[1]

¹H NMR (ppm)

Aromatic Protons:

~6.8-7.5, Azomethine

Proton (-CH=N-):

~8.5-9.0, Hydroxyl

Proton (-OH): ~10.0-

11.0[2]

Calculated shifts are

compared to

experimental data for

validation

(E,E)-2-hydroxy-3-

methoxybenzaldehyde

azine: Aromatic (6.87-

7.29), Azomethine

(8.97), -OH (10.85)[2]

¹³C NMR (ppm)

Aromatic Carbons:

~110-160,

Azomethine Carbon

(>C=N-): ~160-170

Calculated shifts are

compared to

experimental data for

validation

Data available in

spectral databases[3]

IR (cm⁻¹)

C=N stretch: ~1610-

1630, O-H stretch:

~3200-3400

Calculated

frequencies are

typically scaled to

match experimental

values

(E,E)-2-hydroxy-3-

methoxybenzaldehyde

azine: C=N not

explicitly stated, but

hydrazones show a

strong C=N band[2][4]

Table 2: Comparison of Structural and Electronic Parameters from DFT Calculations
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Parameter
3-
Hydroxybenzaldeh
yde

3-
Hydroxybenzaldeh
yde Azine
(Anticipated)

Notes

HOMO Energy (eV) -6.5 to -7.0
Expected to be higher

than the aldehyde

The HOMO-LUMO

gap is a key indicator

of chemical reactivity

and electronic

transitions.[5]

LUMO Energy (eV) -1.5 to -2.0
Expected to be lower

than the aldehyde

A smaller HOMO-

LUMO gap generally

implies higher

reactivity.[4][5]

HOMO-LUMO Gap

(eV)
~5.0

Expected to be

smaller than the

aldehyde

The extended

conjugation in the

azine lowers the

LUMO and raises the

HOMO.

Dipole Moment

(Debye)
~3.5 - 5.0[5]

Dependent on

molecular symmetry

The azine's symmetry

may lead to a smaller

or zero dipole

moment.

Key Bond Lengths (Å)
C=O: ~1.21, C-O:

~1.36[5]

C=N: ~1.28, N-N:

~1.40

These values are

critical for validating

the optimized

geometry.

Experimental and Computational Protocols
A robust comparison between experimental and theoretical data relies on well-defined

methodologies. The following protocols are standard in the field for the characterization and

computational analysis of Schiff base azines.

Experimental Protocols
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Synthesis of 3-Hydroxybenzaldehyde Azine:

The synthesis typically involves the condensation reaction of 3-hydroxybenzaldehyde with

hydrazine hydrate or hydrazine hydrochloride.[2]

The reactants are usually refluxed in a suitable solvent, such as ethanol, for a specified

period.

The resulting product can be purified by recrystallization.

Spectroscopic Characterization:

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis

spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) to determine the absorption

maxima (λmax), which correspond to electronic transitions.[1]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or

500 MHz) using a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are

reported in parts per million (ppm) relative to a standard (e.g., TMS).[2][6]

FTIR Spectroscopy: The infrared spectrum is obtained using an FTIR spectrometer. The

sample is typically prepared as a KBr pellet or analyzed as a thin film. This technique is

used to identify characteristic functional groups, such as the C=N (azomethine) and O-H

(hydroxyl) stretching vibrations.[4]

DFT Computational Protocols
Geometry Optimization:

The initial molecular structure of 3-hydroxybenzaldehyde azine is built and optimized

using a DFT method.

A common and effective functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7][8]

A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between

accuracy and computational cost.[5][9]
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Frequency calculations are performed on the optimized geometry to confirm that it

represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The

HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic

stability and chemical reactivity.[4]

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the

electron density distribution and identify electrophilic and nucleophilic sites.

Spectroscopic Predictions:

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the

optimized structure to predict the electronic transition energies and corresponding

absorption wavelengths (λmax).[8]

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used

to calculate the isotropic shielding tensors, which are then converted to chemical shifts.

IR Spectra: The vibrational frequencies and their corresponding intensities are calculated

from the second derivatives of the energy with respect to the atomic coordinates. The

calculated frequencies are often scaled by an empirical factor to better match

experimental data.

Mandatory Visualization
The following diagram illustrates the logical workflow for the computational validation of 3-
hydroxybenzaldehyde azine's electronic structure.
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Caption: Workflow for DFT computational validation of molecular electronic structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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